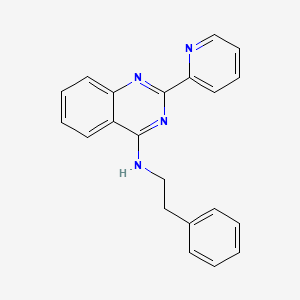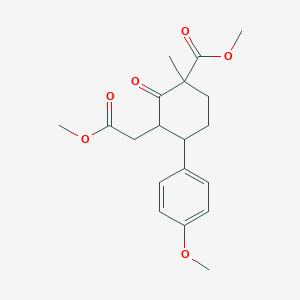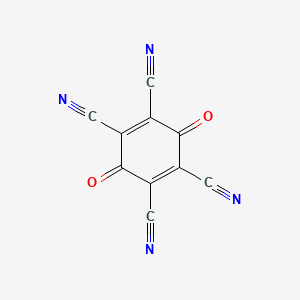
Tetracyano-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracyano-1,4-benzoquinone is an organic compound with the molecular formula C10N4O2. It is a derivative of 1,4-benzoquinone, where four cyano groups replace the hydrogen atoms. This compound is known for its strong electron-accepting properties, making it a valuable material in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetracyano-1,4-benzoquinone can be synthesized from tetracyano-1,4-hydroquinone. The process involves the oxidation of tetracyano-1,4-hydroquinone using a disilver salt. This method ensures the conversion of the hydroquinone derivative to the benzoquinone form .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The use of efficient oxidizing agents and controlled reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetracyano-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions convert it back to tetracyano-1,4-hydroquinone.
Substitution: The cyano groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include silver salts for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperatures and solvent conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various substituted quinones and hydroquinones, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tetracyano-1,4-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as an electron acceptor in organic synthesis and as a reagent in various chemical reactions.
Biology: Its electron-accepting properties make it useful in studying redox reactions in biological systems.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of tetracyano-1,4-benzoquinone involves its strong electron-accepting properties. It can accept electrons from various donors, making it a powerful oxidizing agent. This property is utilized in redox reactions, where it facilitates the transfer of electrons between molecules. The molecular targets and pathways involved include various redox-active enzymes and electron transport chains in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrachloro-1,4-benzoquinone: Similar in structure but with chlorine atoms instead of cyano groups.
1,4-Benzoquinone: The parent compound without any substituents.
1,4-Naphthoquinone: A larger quinone with additional aromatic rings.
Uniqueness
Tetracyano-1,4-benzoquinone is unique due to its strong electron-accepting properties, which are enhanced by the presence of four cyano groups. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
4032-03-5 |
|---|---|
Molekularformel |
C10N4O2 |
Molekulargewicht |
208.13 g/mol |
IUPAC-Name |
3,6-dioxocyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile |
InChI |
InChI=1S/C10N4O2/c11-1-5-6(2-12)10(16)8(4-14)7(3-13)9(5)15 |
InChI-Schlüssel |
JNGDCMHTNXRQQD-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(C(=O)C(=C(C1=O)C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)

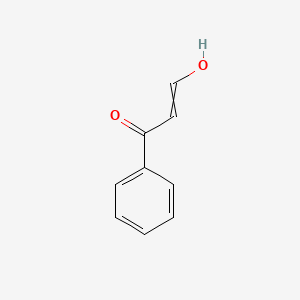
![4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B14158653.png)
![(3aS,4R,9bR)-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14158654.png)
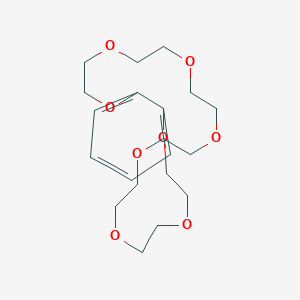
![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)
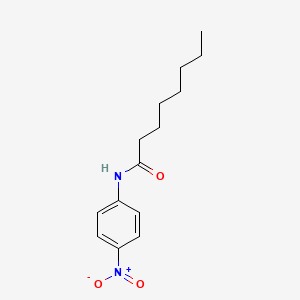
![(4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)hydrazine](/img/structure/B14158685.png)
![2,4-dichloro-N'-[(2-hydroxyphenyl)carbonyl]benzohydrazide](/img/structure/B14158689.png)

![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
